molecular formula C24H26N6O3 B14933046 N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B14933046
M. Wt: 446.5 g/mol
InChI Key: LVJBSEYGQFQGIN-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 4-phenylpiperazine moiety and linked to an N-(4-acetamidophenyl) group via a methylene bridge. The pyridazinone ring is a common scaffold in bioactive molecules, while the 4-phenylpiperazine group is frequently employed in ligands targeting serotonin or dopamine receptors . The acetamide side chain may enhance solubility and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

InChI

InChI=1S/C24H26N6O3/c1-18(31)25-19-7-9-20(10-8-19)26-23(32)17-30-24(33)12-11-22(27-30)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12H,13-17H2,1H3,(H,25,31)(H,26,32)

InChI Key

LVJBSEYGQFQGIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Attachment of the Acetylaminophenyl Group: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride in the presence of a base to form the acetylaminophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridazinone and Piperazine Motifs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Pyridazinone C3 Substituent at Acetamide N-Terminus Key Structural Differences vs. Target Compound
Target Compound: N-[4-(Acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide 4-Phenylpiperazin-1-yl 4-Acetamidophenyl Reference compound
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxopyridazin-1(6H)-yl]acetamide 1-Naphthyl 4-Acetamidophenyl C3 substituent: Bulky aromatic (naphthyl vs. phenylpiperazine)
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide 4-Methylpiperazinyl-pyrimidinyl Isopropyl Core scaffold: Pyrimidine instead of pyridazinone; phenoxy linker
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone + nitroaromatic 4-Phenylpiperazin-1-yl Azetidinone ring replaces pyridazinone; nitro group introduces polarity

Key Observations :

  • Aromatic vs.
  • Core Scaffold Variations: Pyrimidine-based analogs () prioritize kinase inhibition via ATP-binding site interactions, whereas pyridazinone derivatives (target compound) may favor monoamine receptor modulation .
  • Linker Modifications: The azetidinone derivative () introduces conformational rigidity and polar nitro groups, which could enhance metabolic stability but reduce blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
  • Solubility : The 4-acetamidophenyl group (target) improves aqueous solubility compared to isopropyl or nitroaromatic analogs .
  • Receptor Affinity : Phenylpiperazine moieties (target) are associated with 5-HT₁A/D₂ receptor binding (pKi ~7–8), whereas naphthyl groups may shift selectivity to adrenergic receptors .
  • Metabolic Stability: Piperazine-containing compounds often undergo N-dealkylation, but the acetamide group in the target may slow hepatic clearance vs. azetidinone derivatives .

Biological Activity

N-[4-(acetylamino)phenyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC23H27N5O3
Molecular Weight421.49 g/mol

Its structure features an acetylamino group, a pyridazinone core, and a phenylpiperazine moiety, suggesting potential interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of this compound possess anticonvulsant properties. In animal models, particularly using the maximal electroshock (MES) test, several derivatives demonstrated significant activity against induced seizures .
  • Interaction with Biological Targets : The compound's unique structural features suggest interactions with various macromolecules, including receptors involved in neurological processes. Initial studies indicate moderate binding affinity to voltage-sensitive sodium channels, which are critical in seizure activity modulation .
  • Pharmacological Profile : The pharmacological profile of this compound suggests potential applications in treating epilepsy and other neurological disorders. The structure-activity relationship (SAR) studies highlight the importance of the pyrrolidine core for its anticonvulsant effects .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of this compound derivatives, researchers synthesized multiple analogs and tested them in various seizure models. The most potent derivatives showed significant activity in both MES and pentylenetetrazole models, indicating their potential as therapeutic agents for epilepsy .

Case Study 2: Binding Affinity Studies

Further research focused on the binding affinity of these compounds to sodium channels. Using radiolabeled ligand binding assays, it was determined that certain derivatives exhibited competitive inhibition at sodium channel sites, correlating with their anticonvulsant activity in vivo .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Acetylamino Group : The initial step involves the acetylation of an amino group on the phenolic ring.
  • Construction of the Pyridazinone Core : A series of reactions are performed to create the pyridazinone structure, which is crucial for its biological activity.
  • Coupling with Phenylpiperazine : The final step involves coupling the synthesized pyridazinone with a phenylpiperazine moiety under controlled conditions to optimize yield and purity.

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